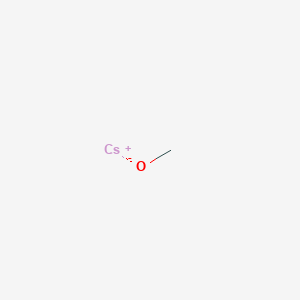
Cesium methoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium methoxide is an inorganic compound with the chemical formula CH₃CsO. It is a cesium salt of methanol and is known for its strong basicity. This compound appears as a colorless or slightly yellow solid and is highly reactive, especially in the presence of moisture and carbon dioxide. It is soluble in alcohols and ethers, such as methanol, ethanol, and dimethyl ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium methoxide is typically synthesized by reacting methanol with cesium hydroxide (CsOH). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture and carbon dioxide in the air. The reaction can be represented as follows: [ \text{CsOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CsO} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing cesium hydroxide with methanol under controlled conditions. The mixture is stirred and heated to remove water by distillation, resulting in the formation of this compound. The solid product is then isolated by evaporation of the solvent.
Análisis De Reacciones Químicas
Types of Reactions: Cesium methoxide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Deprotonation Reactions: Due to its strong basicity, this compound can deprotonate weak acids, forming cesium salts and the corresponding conjugate bases.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound is used in nucleophilic substitution reactions with alkyl halides to form ethers.
Deprotonation: It is used to deprotonate alcohols, phenols, and other weak acids under anhydrous conditions.
Major Products Formed:
Ethers: When reacting with alkyl halides, this compound forms ethers.
Cesium Salts: In deprotonation reactions, this compound forms cesium salts of the corresponding acids.
Aplicaciones Científicas De Investigación
Cesium methoxide has several applications in scientific research, including:
Organic Synthesis: It is used as a strong base and nucleophile in organic synthesis, facilitating various chemical transformations.
Catalysis: this compound is employed as a catalyst in esterification and transesterification reactions.
Material Science: It is used in the preparation of organometallic compounds and metal-organic frameworks.
Pharmaceuticals: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of cesium methoxide primarily involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming cesium salts and the corresponding conjugate bases. In nucleophilic substitution reactions, this compound attacks electrophilic carbon centers, replacing leaving groups and forming new carbon-oxygen bonds.
Comparación Con Compuestos Similares
Sodium Methoxide (CH₃NaO): Similar to cesium methoxide, sodium methoxide is a strong base and nucleophile used in organic synthesis. this compound is more reactive due to the larger atomic size and lower electronegativity of cesium compared to sodium.
Potassium Methoxide (CH₃KO): Potassium methoxide is another strong base and nucleophile. This compound is more soluble in organic solvents and exhibits higher reactivity.
Lithium Methoxide (CH₃LiO): Lithium methoxide is less commonly used due to its lower reactivity compared to this compound.
Uniqueness of this compound: this compound is unique due to its high reactivity, strong basicity, and solubility in organic solvents. These properties make it a valuable reagent in organic synthesis and catalysis, offering advantages over other alkali metal methoxides.
Propiedades
Número CAS |
13106-69-9 |
|---|---|
Fórmula molecular |
CH4CsO |
Peso molecular |
164.947 g/mol |
Nombre IUPAC |
cesium;methanolate |
InChI |
InChI=1S/CH4O.Cs/c1-2;/h2H,1H3; |
Clave InChI |
WPIVKKXUBUSHMY-UHFFFAOYSA-N |
SMILES |
C[O-].[Cs+] |
SMILES isomérico |
C[O-].[Cs+] |
SMILES canónico |
CO.[Cs] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















